molecular formula C20H24N2O B1473101 2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole CAS No. 2098015-75-7

2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole

Cat. No. B1473101
CAS RN: 2098015-75-7
M. Wt: 308.4 g/mol
InChI Key: GOCDRVGIPIWKBO-UHFFFAOYSA-N
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Description

“2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole” is a compound that has gained much attention in the scientific community due to its potential implications in various fields, including medicine and materials science. It is a pyrrole-containing analog, which is considered as a potential source of biologically active compounds .


Synthesis Analysis

The synthesis of pyrrole-containing analogs involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds . For instance, Maehara et al. reported the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular formula of “2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole” is C20H24N2O. The molecular weight is 308.4 g/mol.


Chemical Reactions Analysis

Pyrrole-containing analogs are known for their diverse nature of activities. They are used in the synthesis of various biologically active compounds . For example, a series of 2-substituted-4,5-diarylpyrroles were reported as potent anti-inflammatory agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole and related compounds have been synthesized and studied for their structural properties. These compounds, including variants like 2-methyl and 2-aryl substituted octahydropyrrolo[3,4-c]pyrroles, have been prepared through multi-step processes from specific dicarboxylic acids. Detailed carbon-13 NMR studies have allowed for complete compound assignment, enhancing understanding of substituent chemical shifts and the effects of protonation at nitrogen (Ohnmacht et al., 1983).

Crystallography and Antitumoral Activity

  • The crystal structure of related functionalized pyrroles, important as antitumoral agents, has been determined ab initio from synchrotron X-ray powder diffraction data. This includes compounds like methyl 1-benzyl-5-(1-(4-chlorobenzoyloxy)-2-methoxy-2-oxoethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate, which have significant implications in cancer research (Silva et al., 2012).

Photoluminescent and Conductive Polymers

  • A novel alcohol-soluble n-type conjugated polyelectrolyte, utilizing the diketopyrrolopyrrole (DPP) backbone, has been synthesized for applications as an electron transport layer in inverted polymer solar cells. This research showcases the potential of pyrrolo[3,4-c]pyrrole derivatives in the field of renewable energy and advanced material science (Hu et al., 2015).

Diverse Organic Synthesis

  • The synthesis and pharmacological evaluation of various pyrrolo[3,4-c]pyrrole derivatives have been explored, revealing their potential in creating new compounds with anti-inflammatory, analgesic, or neurobehavioral activity. This includes the synthesis of compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which have been tested for their efficacy in analgesic and anti-inflammatory applications (Muchowski et al., 1985).

Mechanism of Action

The mechanism of action of pyrrole-containing analogs is diverse due to their wide range of biological properties. They are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

properties

IUPAC Name

2-benzyl-5-(4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-23-20-9-7-19(8-10-20)22-14-17-12-21(13-18(17)15-22)11-16-5-3-2-4-6-16/h2-10,17-18H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCDRVGIPIWKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3CN(CC3C2)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-(4-methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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